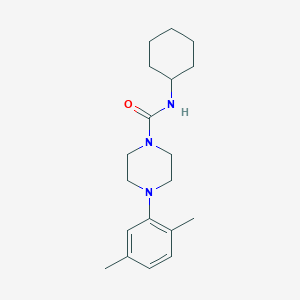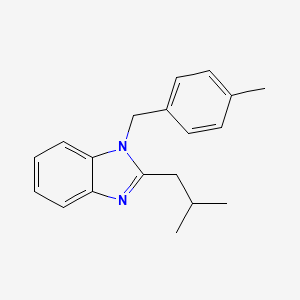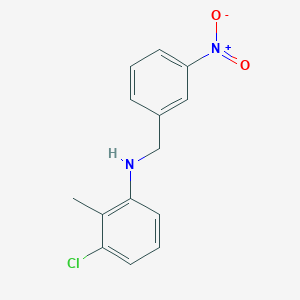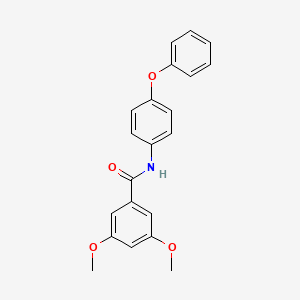
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear. In addition, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the prefrontal cortex, which is involved in the regulation of attention and working memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its use as a tool for studying the role of GABA in the brain, and its potential use in combination with other drugs for the treatment of drug addiction. Further research is needed to fully understand the mechanisms of action of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylphenylacetonitrile with cyclohexylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with piperazine in the presence of trifluoroacetic acid to yield the desired product, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide. The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJJQNHYAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)
